molecular formula C9H10O3S B1175386 Acid yellow 121 CAS No. 12270-05-2

Acid yellow 121

Cat. No.: B1175386
CAS No.: 12270-05-2
InChI Key:
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Description

Acid Yellow 121, also known as Chromate(1-), bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))-, hydrogen, is a synthetic dye used primarily in the textile industry. It is characterized by its bright yellow color and good solubility in organic solvents. This compound is part of the azo dye family, which is known for its vivid colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 involves a multi-step process:

    Coupling Reaction: The process begins with the diazotization of o-aminobenzoic acid in hydrochloric acid, followed by the addition of sodium nitrite. The resulting diazo compound is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound.

    Complexation Reaction: The azo compound is then subjected to a complexation reaction with an acid-binding agent and a complexing agent at elevated temperatures (120-155°C) over several hours.

    Substitution Reaction: Finally, the complex is treated with a nonionic surfactant to yield the finished product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring the purity and consistency of the dye. The process involves precise control of reaction conditions and the use of high-quality raw materials to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The azo group in this compound can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

Acid Yellow 121 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Yellow 121 involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .

Comparison with Similar Compounds

    Acid Yellow 17: Another azo dye with similar applications but different chemical structure.

    Acid Yellow 12: Used in similar industries but has different solubility and stability properties.

Uniqueness of Acid Yellow 121:

Properties

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZTWVYOORNGFM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25CrN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897452
Record name Acid Yellow 121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-29-6
Record name Acid Yellow 121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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